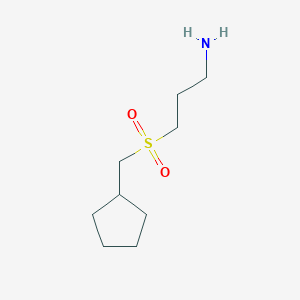

3-Cyclopentylmethanesulfonylpropan-1-amine

CAS No.:

Cat. No.: VC16208801

Molecular Formula: C9H19NO2S

Molecular Weight: 205.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NO2S |

|---|---|

| Molecular Weight | 205.32 g/mol |

| IUPAC Name | 3-(cyclopentylmethylsulfonyl)propan-1-amine |

| Standard InChI | InChI=1S/C9H19NO2S/c10-6-3-7-13(11,12)8-9-4-1-2-5-9/h9H,1-8,10H2 |

| Standard InChI Key | AXNJJFVMBFXCKL-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)CS(=O)(=O)CCCN |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Cyclopentylmethyl Group: A five-membered carbocycle attached to a methylene (-CH₂-) bridge. This moiety introduces steric bulk and lipophilicity, influencing solubility and interaction with biological targets.

-

Sulfonyl Linker: The -SO₂- group confers polarity and electron-withdrawing effects, enhancing stability and reactivity toward nucleophilic agents.

-

Propan-1-Amine Chain: A three-carbon aliphatic amine providing basicity and potential hydrogen-bonding sites.

This combination creates a molecule with balanced hydrophobic and hydrophilic regions, a trait shared with pharmacologically active sulfonamides .

Comparative Analysis with Structural Analogs

The table below contrasts 3-cyclopentylmethanesulfonylpropan-1-amine with related compounds from PubChem databases:

Key distinctions include the sulfonyl group’s role in enhancing oxidative stability compared to thioether analogs and the extended carbon chain’s impact on molecular flexibility .

Synthetic Methodologies

Amine Chain Elaboration

The propan-1-amine chain may be constructed via:

-

Gabriel Synthesis: Phthalimide alkylation followed by hydrolysis.

-

Reductive Amination: Reaction of a ketone or aldehyde with ammonia under reducing conditions.

For instance, coupling cyclopentylmethanesulfonyl chloride with 3-aminopropanol followed by dehydration could yield the target compound. Such approaches are analogous to Friedel-Crafts alkylations in coumarin synthesis .

Reactivity and Functionalization

Sulfonyl Group Reactivity

The -SO₂- group participates in:

-

Nucleophilic Aromatic Substitution: Electron-deficient aromatic systems undergo displacement reactions with amines or alkoxides.

-

Grignard Additions: Formation of sulfinate intermediates reactive toward organomagnesium reagents.

These pathways are less explored for aliphatic sulfonamides but have precedent in heterocyclic systems .

Amine-Modification Reactions

The primary amine undergoes typical reactions:

-

Acylation: With acetic anhydride to form acetamides.

-

Schiff Base Formation: Condensation with aldehydes/ketones.

Steric hindrance from the cyclopentyl group may slow kinetics compared to linear analogs .

Challenges and Future Directions

Knowledge Gaps

-

No direct pharmacological or toxicological data exists for this compound.

-

Optimal synthetic routes remain unvalidated experimentally.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume